Scopolamine hydrobromide

Catalog No.
S542843
CAS No.
114-49-8
M.F
C17H21NO4·HBr
M. Wt
384.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scopolamine hydrobromide

CAS Number

114-49-8

Product Name

Scopolamine hydrobromide

IUPAC Name

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide

Molecular Formula

C17H21NO4·HBr

Molecular Weight

384.3 g/mol

InChI

InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+;/m1./s1

InChI Key

WTGQALLALWYDJH-VTEZLSFDSA-N

SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br

Solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
100000 mg/L
0.32 M
Sol in 9.5 parts water at 15 °C; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ether
Very soluble in hot water
In water, 1.0X10+5 mg/L, temp not specified

Synonyms

Apo Dimenhydrinate, Apo-Dimenhydrinate, Aviomarin, Biodramina, Calm X, Calm-X, Cinfamar, Contramareo, Dimen Heumann, Dimen Lichtenstein, Dimenhydrinate, Dimetabs, Dinate, Diphenhydramine Theoclate, DMH, Dramamine, Dramanate, Gravol, Heumann, Dimen, Lünopharm, Reisetabletten, Lichtenstein, Dimen, Marmine, Motion Aid, Motion-Aid, Nausicalm, Reisegold, Reisetabletten Lünopharm, Reisetabletten ratiopharm, Reisetabletten Stada, Reisetabletten-ratiopharm, Rodovan, RubieMen, Stada, Reisetabletten, Superpep, Theoclate, Diphenhydramine, Travel Well, TripTone, Vertigo Vomex, Vertigo-Vomex, Vomacur, Vomex A, Vomisin, Wehamine

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.O.Br

Scopolamine hydrobromide is a tropane alkaloid, a class of organic compounds found in plants of the Solanaceae family, which includes nightshade, datura, and henbane []. It has been used for centuries for its medicinal properties and is currently employed in research for its ability to influence the nervous system [].


Molecular Structure Analysis

Scopolamine hydrobromide possesses a complex molecular structure consisting of a fused-ring system with nitrogen and oxygen atoms containing ester and epoxide functional groups []. These functional groups play a crucial role in the molecule's interactions with biological targets [].


Chemical Reactions Analysis

Scopolamine can be extracted from plants or synthesized in a laboratory. However, due to the complexity of the process, extraction remains the primary method for large-scale production [].

The specific chemical reactions involved in the extraction process depend on the plant source and the desired purity of the final product. Scientific literature focuses on optimizing these processes for efficiency and yield rather than detailed reaction mechanisms.


Physical And Chemical Properties Analysis

Scopolamine hydrobromide appears as white crystals with a bitter taste. It is soluble in water and alcohol but insoluble in most organic solvents.

  • Melting point: 196-200°C []
  • Boiling point: Decomposes before boiling []
  • Solubility: freely soluble in water (1 in 1.5 parts), soluble in alcohol (1 in 20 parts)

Scopolamine hydrobromide acts as a muscarinic antagonist, binding to muscarinic acetylcholine receptors in the nervous system []. This disrupts the signaling of the neurotransmitter acetylcholine, leading to various effects depending on the location of the receptors. In the central nervous system, it can influence memory, cognition, and sedation [].

  • Anticholinergic properties

    Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors in the nervous system. This translates to its ability to block the action of the neurotransmitter acetylcholine, leading to various physiological effects [].

  • Antimuscarinic effects

    By blocking acetylcholine, scopolamine can produce a range of antimuscarinic effects, including:

    • Decreased nausea and vomiting: This makes it a valuable tool in managing postoperative nausea and vomiting (PONV) and motion sickness.
    • Central nervous system (CNS) depression: Scopolamine can induce drowsiness, sedation, and amnesia, making it potentially useful in studies investigating memory and learning processes.
    • Peripheral effects: These include decreased salivation, dry mouth, and relaxation of smooth muscles, which can be relevant in studies on gastrointestinal disorders [].

Research Applications:

  • Alzheimer's disease model

    Scopolamine administration can induce cognitive impairments similar to those observed in Alzheimer's disease, allowing researchers to study the underlying mechanisms of the disease and test potential therapies.

  • Motion sickness research

    Scopolamine's effectiveness in preventing motion sickness makes it a valuable tool in studying the physiological mechanisms of nausea and vomiting associated with motion.

  • Neuropharmacological research

    Scopolamine's diverse effects on the nervous system make it a valuable tool for researchers investigating various neurological processes, including memory, learning, and cognition.

  • Drug development

    Scopolamine's unique properties can serve as a starting point for developing new drugs with similar or improved therapeutic effects for various conditions, including Alzheimer's disease, nausea, and motion sickness [].

Physical Description

Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992)

Color/Form

Viscous liquid

LogP

0.98
0.98 (LogP)
log Kow = 0.98

Melting Point

387 °F (decomposes) (NTP, 1992)
59 °C
59.0 °C

UNII

DL48G20X8X

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (33.33%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (33.33%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (33.33%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of excessive salivation, colicky abdominal pain, bradycardia, sialorrhoea, diverticulitis, irritable bowel syndrome and motion sickness.
FDA Label
Prevention of organophosphate poisoning

Livertox Summary

Scopolamine as a natural plant alkaloid that has potent anticholinergic effects and is used to treat mild to moderate nausea, motion sickness and allergic rhinitis. Scopolamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Gastrointestinal Agents

Therapeutic Uses

Adjuvants, Anesthesia; Antiemetics; Muscarinic Antagonists; Mydriatics; Parasympatholytics
Although transdermal scopolamine has been shown to decrease basal acid output and inhibit betazole-, pentagastrin-, and peptone-stimulated gastric acid secretion in healthy individuals, it has not been determined whether transdermal scopolamine is effective in the adjunctive treatment of peptic ulcer disease. /Use is not currently included in the labeling approved by the US FDA/
Transdermal scopolamine has shown minimal antiemetic activity against chemotherapy-induced vomiting. /Use is not currently included in the labeling approved by the US FDA/
Scopolamine hydrobromide is used as a mydriatic and cycloplegic, especially when the patient is sensitive to atropine or when less prolonged cycloplegia is required. The effects of the drug appear more rapidly and have a shorter duration of action than those of atropine. Scopolamine hydrobromide is also used in the management of acute inflammatory conditions (i.e., iridocyclitis) of the iris and uveal tract. /Scopolamine hydrobromide/
MEDICATION (VET): Antispasmodic agents (eg, scopolamine) inhibit cholinergic activity from visceral receptors. Consequently, they may inhibit vomiting associated with excessive contraction of GI smooth muscle. These drugs are rarely effective in small animals.
Scopolamine is used principally for the prevention of nausea and vomiting induced by motion or recovery from anesthesia and surgery. The drug is also used as an adjunct to anesthesia. Scopolamine's usefulness in chronic forms of therapy (e.g., in the adjunctive treatment of peptic ulcer disease) is generally limited by its adverse effects, especially CNS effects.
Unlabeled uses: Treatment of postoperative and chemotherapy-induced nausea and vomiting. /Scopolamine hydrobromide (oral)/
Scopolamine hydrobromide inhibits excessive motility and hypertonus of the GI tract in such conditions as the irritable colon syndrome, mild dysentery, diverticulitis, pylorospasm, and cardiospasm. It may also prevent motion sickness. /Scopolamine hydrobromide (oral)/
Scopolamine hydrobromide injection is indicated as a sedative and tranquilizing depressant to the central nervous system. ... Frequently, it is given as a preanesthetic medicament for both its sedative-tranquilizing and antisecretory actions. It is an effective antiemetic. It is used in maniacal states, in delirium tremens and in obstetrics. /Scopolamine hydrobromide (injection)/
Scopolamine hydrobromide tablets are used as an anticholinergic, CNS depressant; in the symptomatic treatment of postencephalitic parkinsonism and paralysis agitans; in spastic states; and, locally as a substitute for atropine in ophthalmology. /Scopolamine hydrobromide (oral)/

Pharmacology

Scopolamine is a muscarinic antagonist structurally similar to the neurotransmitter acetylcholine and acts by blocking the muscarinic acetylcholine receptors and is thus classified as an anticholinergic. Scopolamine has many uses including the prevention of motion sickness. It is not clear how Scopolamine prevents nausea and vomiting due to motion sickness. The vestibular part of the ear is very important for balance. When a person becomes disoriented due to motion, the vestibule sends a signal through nerves to the vomiting center in the brain, and vomiting occurs. Acetylcholine is a chemical that nerves use to transmit messages to each other. It is believe that Scopolamine prevents communication between the nerves of the vestibule and the vomiting center in the brain by blocking the action of acetylcholine. Scopolamine also may work directly on the vomiting center. Scopolamine must be taken before the onset of motion sickness to be effective.
Scopolamine is a tropane alkaloid derived from plants of the nightshade family (Solanaceae), specifically Hyoscyamus niger and Atropa belladonna, with anticholinergic, antiemetic and antivertigo properties. Structurally similar to acetylcholine, scopolamine antagonizes acetylcholine activity mediated by muscarinic receptors located on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. The agent is used to cause mydriasis, cycloplegia, to control the secretion of saliva and gastric acid, to slow gut motility, and prevent vomiting.

MeSH Pharmacological Classification

Cholinergic Antagonists

ATC Code

A - Alimentary tract and metabolism
A04 - Antiemetics and antinauseants
A04A - Antiemetics and antinauseants
A04AD - Other antiemetics
A04AD01 - Scopolamine
N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CM - Other hypnotics and sedatives
N05CM05 - Scopolamine
S - Sensory organs
S01 - Ophthalmologicals
S01F - Mydriatics and cycloplegics
S01FA - Anticholinergics
S01FA02 - Scopolamine

Mechanism of Action

Scopolamine acts by interfering with the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system (specifically the vomiting center).
Although other antimuscarinics have been used in the prevention of motion sickness, it appears that scopolamine is most effective. Scopolamine apparently corrects some central imbalance of acetylcholine and norepinephrine that may occur in patients with motion sickness. It has been suggested that antimuscarinics may block the transmission of cholinergic impulses from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center; these effects result in prevention of motion-induced nausea and vomiting.
The sole active agent of Transderm Scoop is scopolamine, a belladonna alkaloid with well known pharmacological properties. It is an anticholinergic agent which acts: i) as a competitive inhibitor at postganglionic muscarinic receptor sites of the parasympathetic nervous system, and ii) on smooth muscles that respond to acetylcholine but lack cholinergic innervation. It has been suggested that scopolamine acts in the central nervous system (CNS) by blocking cholinergic transmission from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center.

Vapor Pressure

7.18X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Impurities

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine

Other CAS

114-49-8
672-21-9

Associated Chemicals

Scopolamine hydrobromide;114-49-8

General Manufacturing Information

Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (1.alpha.,2.beta.,4.beta.,5.alpha.,7.beta.)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrobromide (1:1), (.alpha.S)-: INACTIVE

Dates

Modify: 2023-08-15

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